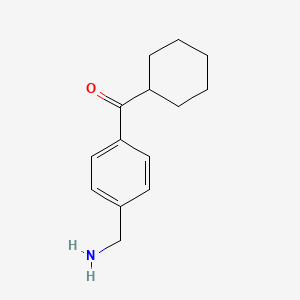

4-Cyclohexanecarbonyl-benzylamine

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

[4-(aminomethyl)phenyl]-cyclohexylmethanone |

InChI |

InChI=1S/C14H19NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5,10,15H2 |

InChI Key |

RJCDJOFYXMPJKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Polarity: The cyclohexanecarbonyl group in the primary compound introduces higher polarity compared to the lipophilic hexyl chain in 4-N-hexylbenzylamine. This may enhance solubility in polar solvents like ethanol or dimethyl sulfoxide.

- Steric Effects : The bulky cyclohexanecarbonyl substituent could hinder nucleophilic reactions at the amine group, unlike the more accessible N-hexyl analog.

- Functionality: 4,4'-Methylenebis(cyclohexanamine) contains two amine groups, enabling its use as a crosslinker or chelating agent, whereas the other compounds are monoamines.

Table 2: Hazard Classification

Key Observations :

- This compound : The ketone group may pose reactivity risks (e.g., oxidation or metabolic activation), though direct evidence is lacking.

- 4,4'-Methylenebis(cyclohexanamine): Diamines often exhibit higher irritancy than monoamines, but specific data for this compound are unavailable .

Q & A

Q. Q: What are common acylation methods for synthesizing 4-Cyclohexanecarbonyl-benzylamine derivatives?

A: Acylation of benzylamine derivatives can be achieved using cyclohexanecarbonyl chloride under basic conditions (e.g., pyridine) to neutralize HCl byproducts. For example, cyclohexylamine reacts with benzoyl chloride in pyridine to form cyclohexylammonium benzoate . Advanced methods include using selective acylating agents like N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which offer high yields (80–89%) in aqueous conditions, as demonstrated in analogous reactions with cyclohexanamine and benzylamine .

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling this compound in the laboratory?

A:

- Protective Equipment: Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile intermediates .

- Storage: Store in tightly sealed containers in dry, ventilated areas. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities for this compound require further study .

- Waste Disposal: Segregate chemical waste and use certified disposal services to mitigate environmental risks .

Analytical Characterization

Q. Q: Which analytical techniques are recommended to confirm the structure and purity of this compound?

A:

- NMR Spectroscopy: Use - and -NMR to verify the cyclohexanecarbonyl group and benzylamine backbone.

- HPLC-MS: Quantify purity and detect trace impurities (e.g., unreacted starting materials).

- Elemental Analysis: Validate molecular composition (C, H, N) against theoretical values.

- Melting Point: Compare observed values with literature data for consistency .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yields in acylation reactions involving benzylamine derivatives?

A:

- Catalysis: Use pyridine or DMAP to enhance reactivity in nucleophilic acyl substitutions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of acyl chlorides.

- Temperature Control: Maintain 0–5°C during exothermic reactions to minimize side products .

- Monitoring: Employ TLC or in-situ IR spectroscopy to track reaction progress .

Data Contradictions in Literature

Q. Q: How should researchers address discrepancies in reported physical properties (e.g., melting points) of similar compounds?

A:

- Replicate Experiments: Confirm results using identical substrates and conditions.

- Purity Verification: Use HPLC or recrystallization to rule out impurities affecting data.

- Computational Validation: Compare experimental data with DFT-calculated thermodynamic properties (e.g., Gibbs free energy of crystallization) .

Structure-Activity Relationship (SAR) Studies

Q. Q: What structural analogs of this compound are relevant for SAR investigations?

A:

- Chlorinated Analogs: 3-(4-Chlorophenoxy)benzylamine exhibits altered electronic properties due to the electron-withdrawing Cl group .

- Fluorinated Derivatives: 2-(4-Fluorophenoxy)benzylamine hydrochloride shows distinct bioactivity via enhanced membrane permeability .

- Alkyl-Substituted Variants: Hexyloxy or cyclohexenyl groups may influence lipophilicity and binding affinity .

Hazardous Decomposition Products

Q. Q: What hazardous byproducts might form during thermal degradation or combustion of this compound?

A: Under fire conditions, expect carbon monoxide (CO), nitrogen oxides (NO), and potentially toxic amines or carbonyl compounds. Mitigate risks using dry chemical extinguishers (e.g., CO) and avoid water, which may react with intermediates .

Experimental Design for Bioactivity Screening

Q. Q: How should researchers design in vitro assays to evaluate the biological activity of this compound?

A:

- Dose-Response Curves: Test across a logarithmic concentration range (e.g., 1 nM–100 µM).

- Controls: Include vehicle-only and positive controls (e.g., known kinase inhibitors for enzyme assays).

- Replicates: Use n ≥ 3 to ensure statistical robustness.

- Endpoint Selection: Use fluorometric or colorimetric readouts (e.g., Alamar Blue for cytotoxicity) .

Computational Modeling Applications

Q. Q: Which computational tools are suitable for predicting the reactivity or binding modes of this compound?

A:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets.

- DFT Calculations: Gaussian or ORCA to analyze electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations: GROMACS for studying conformational dynamics in solution .

Stability Under Storage Conditions

Q. Q: What factors influence the long-term stability of this compound in solution or solid form?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.